4-(4-Bromophenyl)-2,6-dichloropyrimidine 4-(4-Bromophenyl)-2,6-dichloropyrimidine
Brand Name: Vulcanchem
CAS No.: 1490189-81-5
VCID: VC7798137
InChI: InChI=1S/C10H5BrCl2N2/c11-7-3-1-6(2-4-7)8-5-9(12)15-10(13)14-8/h1-5H
SMILES: C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)Cl)Br
Molecular Formula: C10H5BrCl2N2
Molecular Weight: 303.97

4-(4-Bromophenyl)-2,6-dichloropyrimidine

CAS No.: 1490189-81-5

Cat. No.: VC7798137

Molecular Formula: C10H5BrCl2N2

Molecular Weight: 303.97

* For research use only. Not for human or veterinary use.

4-(4-Bromophenyl)-2,6-dichloropyrimidine - 1490189-81-5

Specification

CAS No. 1490189-81-5
Molecular Formula C10H5BrCl2N2
Molecular Weight 303.97
IUPAC Name 4-(4-bromophenyl)-2,6-dichloropyrimidine
Standard InChI InChI=1S/C10H5BrCl2N2/c11-7-3-1-6(2-4-7)8-5-9(12)15-10(13)14-8/h1-5H
Standard InChI Key YCFQUQJADBOSAN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)Cl)Br

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyrimidine core (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) substituted with:

  • A 4-bromophenyl group at position 4

  • Chlorine atoms at positions 2 and 6 .

This substitution pattern distinguishes it from the isomeric 5-(4-bromophenyl)-4,6-dichloropyrimidine documented in patent literature , where the bromophenyl group occupies position 5, and chlorines are at positions 4 and 6. Such positional isomerism significantly impacts reactivity and physicochemical properties.

Table 1: Structural identifiers of 4-(4-bromophenyl)-2,6-dichloropyrimidine

PropertyValue
IUPAC Name4-(4-Bromophenyl)-2,6-dichloropyrimidine
SMILESC1=CC(=CC=C1C2=CC(=NC(=N2)Cl)Cl)Br
InChI KeyYCFQUQJADBOSAN-UHFFFAOYSA-N
Molecular FormulaC10H5BrCl2N2\text{C}_{10}\text{H}_{5}\text{BrCl}_{2}\text{N}_{2}
Molecular Weight303.97 g/mol

The SMILES string explicitly encodes the substitution pattern: the pyrimidine ring (N=C(C(Cl)=N)C=C1) is linked to the bromophenyl group via the 4-position .

Tautomerism and Electronic Effects

Pyrimidine derivatives exhibit tautomerism, where hydrogen atoms shift between nitrogen atoms. For 4-(4-bromophenyl)-2,6-dichloropyrimidine, the presence of electron-withdrawing groups (Br, Cl) stabilizes the aromatic system, reducing tautomeric activity compared to unsubstituted pyrimidines. The bromine atom’s inductive effect (-I) further polarizes the ring, enhancing electrophilic substitution resistance at meta and para positions .

Synthetic Challenges and Comparative Pathways

Key Steps in Related Syntheses :

  • Catalytic Cyclization: p-Bromophenylacetic acid undergoes cyclization in methanol with a solid acid catalyst (e.g., sulfonated resins).

  • Chlorination: Intermediate dihydroxypyrimidines are treated with phosphorus oxychloride (POCl₃) or phosgene to introduce chlorine substituents.

  • Workup and Purification: Sequential solvent extraction (toluene, water) and recrystallization (ethanol) yield high-purity products.

Strategic Modifications for Target Synthesis

To adapt these methods for 4-(4-bromophenyl)-2,6-dichloropyrimidine, the following adjustments are theoretically required:

  • Positional Selectivity: Employ directing groups or protective strategies to ensure bromophenyl incorporation at the 4-position. Meta-directing effects of chlorine might necessitate orthogonal protection-deprotection sequences.

  • Chlorination Order: Introducing chlorine atoms at positions 2 and 6 before bromophenyl installation could prevent undesired side reactions, leveraging the pyrimidine ring’s inherent reactivity.

Table 2: Comparative Reaction Conditions for Dichloropyrimidine Synthesis

Parameter5-(4-Bromophenyl)-4,6-dichloropyrimidine Proposed for 4-(4-Bromophenyl)-2,6-dichloropyrimidine
Cyclization CatalystSolid acid (e.g., Amberlyst®)Lewis acid (e.g., AlCl₃) for electrophilic substitution
Chlorination ReagentPOCl₃ or phosgenePOCl₃ with N,N-dimethylaniline as base
Reaction Temperature95°C (reflux)80–100°C (controlled to prevent decomposition)
Yield74.3–85.7%Theoretically lower due to steric and electronic factors

Physicochemical Properties and Stability

Experimental Data Gaps

  • Melting Point: Estimated 180–220°C (decomposes before boiling due to thermal instability).

  • Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in toluene or dichloromethane.

Spectroscopic Characterization

While no experimental spectra are available, computational predictions (PubChemLite) indicate:

  • UV-Vis: Strong absorption near 270 nm (π→π* transitions in aromatic system).

  • MS (ESI+): Predicted molecular ion peak at m/z 302.90858 ([M+H]⁺) .

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